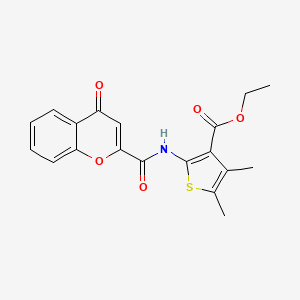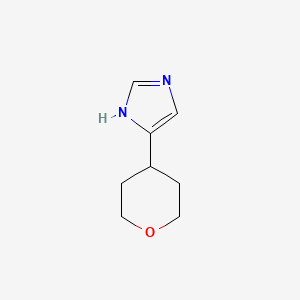
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide” is a chemical compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle . The compound also has a carboxamide group attached to the 5-position of the indazole, and a 3-chloro-4-fluorophenyl group attached to the nitrogen of the carboxamide.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indazole ring, followed by the introduction of the carboxamide and 3-chloro-4-fluorophenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring, a bicyclic structure containing two nitrogen atoms. The 3-chloro-4-fluorophenyl group would add aromaticity to the molecule, and the carboxamide group would introduce polarity .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the carboxamide group in this compound would likely make it polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Antitumor Activity
Research has shown the potential of compounds structurally related to N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide in inhibiting the proliferation of cancer cell lines. For example, similar indazole-carboxamide compounds have demonstrated distinct inhibitory capacity against cancer cell lines like A549 and BGC-823, suggesting potential applications in cancer therapy (Ji et al., 2018). Additionally, compounds with antiproliferative activity against a broad range of cancer types, such as leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, have been synthesized and evaluated, highlighting the relevance of this chemical class in cancer research (Raffa et al., 2009).
Monoamine Oxidase Inhibition
Some indazole-carboxamide derivatives have been investigated for their potential as monoamine oxidase inhibitors, which could be relevant for treating neurological disorders such as Parkinson's disease. Compounds like N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide have shown potent inhibitory activity against monoamine oxidase B (MAO-B), which is significant for developing new therapeutic agents for neurological conditions (Tzvetkov et al., 2017).
Pharmacological and Physicochemical Analysis
The structural optimization and pharmacological assessment of N-alkyl-substituted indazole-5-carboxamides, including compounds similar to this compound, have been a focus in developing drug and radioligand candidates for various neurological disorders. These studies include evaluating drug-like properties and brain penetrance, which are critical factors in the development of CNS active drugs (Tzvetkov et al., 2017).
Crystal Structure and Synthesis
The synthesis and crystal structure analysis of compounds structurally related to this compound have been documented, providing insights into their chemical properties. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds in various fields, including medicinal chemistry (Hao et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking the attachment of ATP and preventing the phosphorylation and subsequent activation of EGFR . This inhibition of EGFR tyrosine kinase can disrupt several signal transduction cascades, leading to inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, this compound prevents the activation of this pathway, thereby inhibiting cell proliferation and inducing apoptosis .
Pharmacokinetics
Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cells overexpressing EGFR . This can lead to a decrease in tumor growth in cancers that overexpress EGFR .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O/c15-11-6-10(2-3-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUMEKCOMLOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2853188.png)
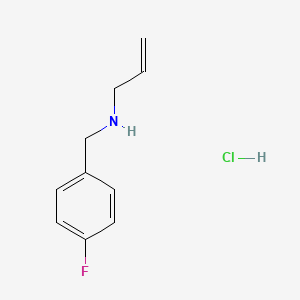
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2853192.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2853194.png)
![(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B2853200.png)
![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2853202.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2853203.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)
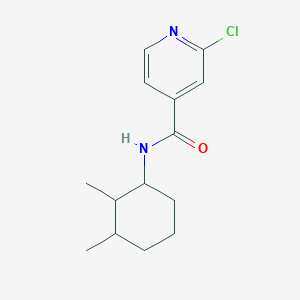
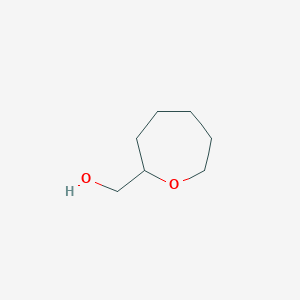
![N-(4-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2853208.png)
